(3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone
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Overview
Description
The compound (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Trimethoxyphenyl Intermediate: This can be achieved through the methylation of a phenol derivative using reagents like methyl iodide in the presence of a base.
Synthesis of the Dihydroquinoline Moiety: This step might involve the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.
Coupling Reaction: The final step would involve coupling the trimethoxyphenyl intermediate with the dihydroquinoline moiety, possibly through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the dihydroquinoline ring.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology
Medicine
Therapeutics: Investigation into its potential as an active pharmaceutical ingredient for treating specific diseases.
Industry
Materials Science: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(3,4,5-Trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanol: A reduced form of the compound.
(3,4,5-Trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone: A homologous compound with an ethyl group instead of a methylene group.
Uniqueness
The unique combination of the trimethoxyphenyl and dihydroquinoline moieties in (3,4,5-trimethoxyphenyl)(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4/c1-27(2)18-28(3,20-12-8-7-9-13-20)21-14-10-11-15-22(21)29(27)26(30)19-16-23(31-4)25(33-6)24(17-19)32-5/h7-17H,18H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHVUADEUYNWHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1C(=O)C3=CC(=C(C(=C3)OC)OC)OC)(C)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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